ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate diethanedioate
Overview
Description
Ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate diethanedioate is a useful research compound. Its molecular formula is C24H29N3O11S and its molecular weight is 567.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 567.15227992 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds Researchers have synthesized various novel compounds using ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate or related structures as starting materials or key intermediates. These compounds exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The synthesis often involves complex reactions, including coupling with malononitrile or acetyl acetone, reflux in sodium ethoxide solution, and reactions with hydrazine hydrate, thiourea, or phenylenediamine hydrochloride (Faty, Hussein, & Youssef, 2010).
Biomedical Applications The compound's derivatives have been explored for their biomedical applications. Functionalization with different amino compounds leads to materials with antibacterial, antioxidant, and anticancer properties. For example, piperazine grafted poly(3-hydroxybutyrate) showed potent anticancer effects against Ehrlich ascetic carcinoma bearing mice (Abdelwahab et al., 2019). Similarly, compounds containing the piperazine nucleus have been developed to exhibit antimicrobial activity, indicating the potential for therapeutic applications (Fandaklı et al., 2012).
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S.2C2H2O4/c1-3-26-20(25)18-16(15-7-5-4-6-8-15)14-27-19(18)21-17(24)13-23-11-9-22(2)10-12-23;2*3-1(4)2(5)6/h4-8,14H,3,9-13H2,1-2H3,(H,21,24);2*(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRPFDJKXMZENS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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